![molecular formula C20H12N2O3S B6613254 2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1803571-75-6](/img/structure/B6613254.png)
2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione" is a complex organic compound featuring unique structural elements like a benzofuran, thiazole, and isoindole moiety. Its intricate molecular framework suggests a potential for diverse chemical reactivities and applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves multi-step organic synthesis protocols. Initial steps often include the formation of the core benzofuran and thiazole structures, followed by their integration with the isoindole unit through a series of condensation reactions. Each step requires meticulous control of conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production involves optimizing the synthetic route for mass production. This might include continuous flow chemistry techniques to enhance efficiency, reduce reaction times, and improve safety. Industrial methods also focus on cost-effectiveness by using readily available precursors and minimizing the use of expensive catalysts.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various reactions including:
Oxidation: : Oxidative modifications can be carried out at specific functional groups.
Reduction: : Reduction reactions may target the thiazole ring or carbonyl groups.
Substitution: : Electrophilic or nucleophilic substitutions are feasible at reactive sites.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions often involve bases like sodium hydride or acids like trifluoroacetic acid.
Major Products
The major products depend on the type and site of the reaction, leading to derivatives that can enhance or modify the biological activity or chemical properties of the parent compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it's utilized as a precursor for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound could serve as a potential pharmacophore in drug discovery, offering a scaffold for developing novel therapeutics.
Industry
In industry, it might be employed in the synthesis of specialty chemicals, dyes, or polymers due to its stable structure and reactive functionalities.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interaction with various molecular targets. These can include enzymes, receptors, or nucleic acids, leading to alterations in cellular pathways and biological responses. The specific pathways will depend on the context of its use, whether in a biochemical assay or a therapeutic application.
Comparación Con Compuestos Similares
When comparing "2-{[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione" with similar compounds, its uniqueness lies in the combined presence of benzofuran, thiazole, and isoindole moieties. This combination imparts distinct chemical and biological properties not commonly found in other compounds.
List of Similar Compounds
2-(1-Benzofuran-2-yl)-1,3-thiazole: : Shares the benzofuran-thiazole core but lacks the isoindole moiety.
1H-Isoindole-1,3-dione Derivatives: : Variants of the isoindole structure with different substituents.
Benzofuran Derivatives: : Compounds primarily featuring the benzofuran unit.
Propiedades
IUPAC Name |
2-[[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3S/c23-19-13-6-2-3-7-14(13)20(24)22(19)10-18-21-15(11-26-18)17-9-12-5-1-4-8-16(12)25-17/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEJLSHKHVGYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
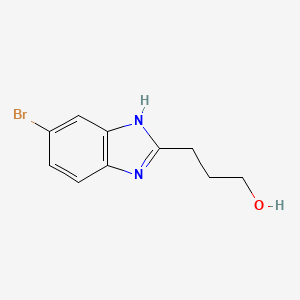
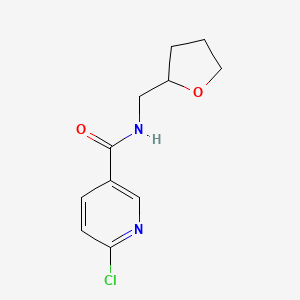
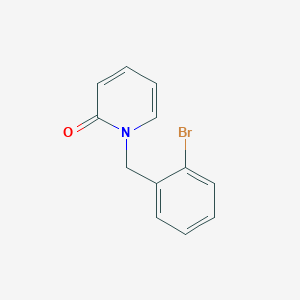
![(4-Chlorophenyl)[4-(2-chlorophenyl)-1-piperazinyl]methanone](/img/structure/B6613207.png)
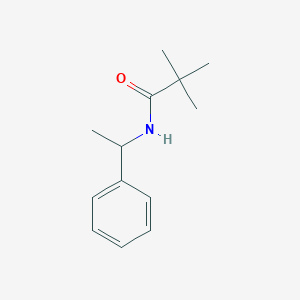
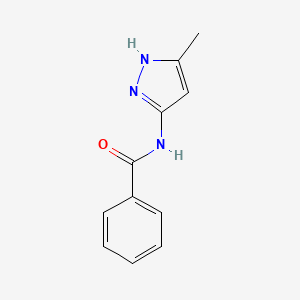
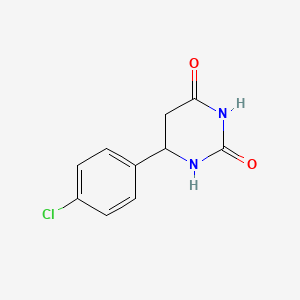
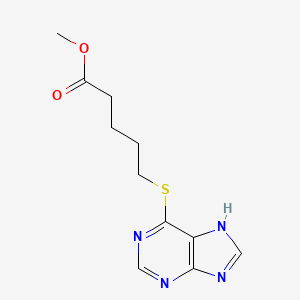
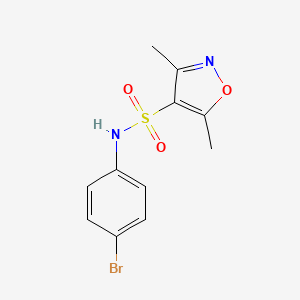
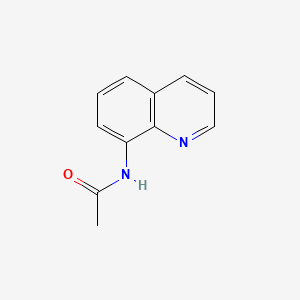
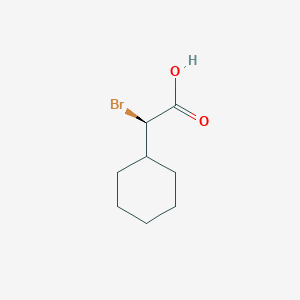
![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)
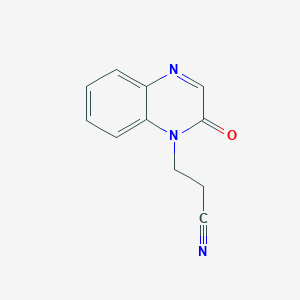
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
